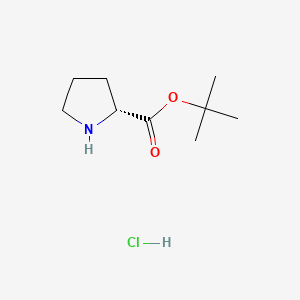

(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl (2R)-pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUYANMOEMBTBV-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659799 | |

| Record name | tert-Butyl D-prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184719-80-0 | |

| Record name | tert-Butyl D-prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Proline tert-Butyl Ester Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride

CAS Number: 184719-80-0

This technical guide provides a comprehensive overview of (R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride, a chiral building block essential for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, safety information, key synthetic applications, and its relevance in the design of novel therapeutics.

Compound Data and Properties

This compound is a derivative of the amino acid D-proline. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, while the hydrochloride salt enhances its stability and handling properties.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 184719-80-0 | [1][2][3] |

| Molecular Formula | C₉H₁₈ClNO₂ | [2] |

| Molecular Weight | 207.70 g/mol | [2] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 94 °C | - |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | Room temperature | [2] |

Spectral Data

While specific spectral data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra are often proprietary to chemical suppliers, typical spectral characteristics can be inferred from the structure. Researchers should obtain a certificate of analysis from their supplier for definitive spectral data.

Safety Information

This compound is classified with the following hazard statements:

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Signal Word: Warning

Pictogram: GHS07 (Exclamation Mark)

For detailed safety and handling procedures, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Role in Drug Development and Signaling Pathways

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic profiles. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, leading to improved binding affinity with biological targets.

Pyrrolidine-containing compounds have been developed to target a range of diseases, including viral infections, autoimmune disorders, and cancer. These drugs often modulate key signaling pathways implicated in disease pathogenesis.

CXCR4 Signaling Pathway

The chemokine receptor CXCR4 is a G-protein coupled receptor that plays a crucial role in cell migration, hematopoiesis, and immune responses. Dysregulation of the CXCR4 signaling pathway is implicated in cancer metastasis and inflammatory diseases. Small molecule antagonists of CXCR4, which can incorporate pyrrolidine moieties, are of significant therapeutic interest.

Caption: CXCR4 Signaling Pathway.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. It plays a central role in the immune system, and its aberrant activation is a hallmark of many autoimmune and inflammatory diseases. Pyrrolidine-containing molecules have been developed as JAK inhibitors.

Caption: JAK-STAT Signaling Pathway.

Experimental Protocols

A primary application of this compound is as a protected amino acid building block in organic synthesis, particularly in peptide synthesis and the construction of complex drug molecules. A crucial step in its use is the deprotection of the tert-butoxycarbonyl (Boc) group to liberate the secondary amine for further coupling reactions.

Boc Deprotection of this compound

The following protocols describe common methods for the removal of the Boc protecting group.

Method A: Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM) (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (2-10 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting crude product, the trifluoroacetate salt of (R)-tert-Butyl pyrrolidine-2-carboxylate, can be used directly in the next step or further purified.

Method B: Using Hydrochloric Acid (HCl) in 1,4-Dioxane

-

To a stirred solution of this compound (1.0 eq) in 1,4-dioxane (5-10 volumes), add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product may precipitate as the dihydrochloride salt. If so, collect the solid by filtration.

-

If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product. The crude product can be triturated with diethyl ether to induce solidification.

Experimental Workflow for Boc Deprotection

The general workflow for Boc deprotection is illustrated below.

Caption: General Boc Deprotection Workflow.

Application in Complex Molecule Synthesis: The Case of Boceprevir

The general strategy for incorporating such proline analogs involves:

-

Deprotection of the Boc group of the pyrrolidine derivative.

-

Peptide coupling of the resulting free amine with another amino acid or a carboxylic acid fragment.

-

Subsequent synthetic transformations to elaborate the rest of the drug molecule.

Conclusion

This compound is a valuable and versatile chiral building block in modern drug discovery and development. Its utility stems from the desirable properties imparted by the pyrrolidine ring system, which can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. A thorough understanding of its chemical properties, safe handling procedures, and synthetic applications, particularly the crucial Boc deprotection step, is essential for its effective use in the synthesis of novel therapeutics targeting a wide range of diseases.

References

An In-depth Technical Guide to (R)-tert-Butyl Pyrrolidine-2-carboxylate Hydrochloride

This technical guide provides a comprehensive overview of (R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride, a pivotal building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, applications, and experimental protocols, offering a valuable resource for its use in complex organic synthesis.

Core Compound Properties

This compound is a chiral pyrrolidine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the tert-butyl ester on the carboxylic acid function of D-proline makes it a versatile reagent in peptide synthesis and the creation of complex molecular architectures.

| Property | Value |

| Molecular Weight | 207.70 g/mol |

| Molecular Formula | C₉H₁₈ClNO₂ |

| Appearance | White to almost white crystal powder |

| Melting Point | 94 °C |

| Solubility | Soluble in water |

| Storage Temperature | 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) |

Applications in Research and Drug Development

As a derivative of the amino acid proline, this compound is a crucial starting material in a variety of synthetic applications:

-

Peptide Synthesis: It serves as a protected D-proline analogue. The Boc group provides temporary protection of the secondary amine, allowing for the controlled formation of peptide bonds. This is fundamental in the synthesis of peptides and peptidomimetics with specific three-dimensional structures.

-

Chiral Ligands: The defined stereochemistry of the molecule makes it an excellent precursor for the synthesis of chiral ligands used in asymmetric catalysis.

-

Pharmaceutical Scaffolds: The pyrrolidine ring is a common motif in many biologically active compounds. This reagent is used in the synthesis of novel therapeutic agents, including enzyme inhibitors and modulators of cellular signaling pathways.

Experimental Protocols

A common and critical step involving this compound is the removal of the N-Boc protecting group to liberate the secondary amine for subsequent reactions, such as peptide coupling.

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the acidic removal of the tert-butoxycarbonyl (Boc) protecting group.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the this compound substrate in anhydrous DCM to a concentration of 0.1-0.5 M.

-

Addition of Acid: Cool the solution to 0°C using an ice bath. While stirring, slowly add TFA to the solution. A typical concentration is 20-50% TFA in DCM (v/v).

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed (typically 1-3 hours).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DCM and TFA.

-

To remove residual TFA, co-evaporate with toluene.

-

Carefully neutralize the residue by adding a saturated NaHCO₃ solution until the cessation of gas evolution (pH ~8-9).

-

Extract the aqueous layer three times with an organic solvent such as DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the solution and concentrate under vacuum to yield the deprotected product, (R)-tert-Butyl pyrrolidine-2-carboxylate.

-

Visualizing Synthetic Workflows

The following diagrams illustrate key logical and experimental workflows relevant to the application of this compound.

(R)-tert-Butyl Pyrrolidine-2-carboxylate Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of (R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride, a key chiral building block in pharmaceutical synthesis. This document outlines its fundamental physicochemical characteristics, provides detailed experimental protocols for their determination, and includes a workflow for its quality control, essential for its application in drug discovery and development.

Core Physical and Chemical Properties

This compound is a white to almost white crystalline powder. As a chiral synthetic intermediate, its purity and well-defined physical properties are crucial for its use in the synthesis of active pharmaceutical ingredients (APIs). A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 184719-80-0 | [1][2] |

| Molecular Formula | C₉H₁₇NO₂·HCl | [1] |

| Molecular Weight | 207.70 g/mol | [3] |

| Appearance | White to almost white crystal/powder | |

| Melting Point | 94 °C | |

| Solubility | Soluble in water | |

| Storage Temperature | Room Temperature |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are provided below. These protocols are standard procedures in organic chemistry and pharmaceutical analysis.

Melting Point Determination

The melting point of this compound can be accurately determined using a Mel-Temp apparatus.[4]

Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.[4] The tube is tapped gently to ensure the sample is compact at the bottom.[4]

-

Apparatus Setup: The packed capillary tube is placed into a slot in the Mel-Temp apparatus.[4]

-

Initial Determination (Rapid Heating): For an unknown sample, a rapid heating rate is initially applied to determine an approximate melting range.

-

Accurate Determination (Slow Heating): A fresh sample is prepared and the apparatus is heated rapidly to about 15-20°C below the approximate melting point.[4][5] The heating rate is then reduced to approximately 1-2°C per minute.[4]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

Thermodynamic Solubility Assay

The aqueous solubility of this compound can be determined using a shake-flask method, which measures the thermodynamic equilibrium solubility.

Protocol:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer system, e.g., PBS pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: The resulting suspension is filtered through a sub-micron filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.[6]

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] A calibration curve prepared with known concentrations of the compound is used for quantification.[6][7]

-

Reporting: The solubility is reported in units such as µg/mL or µM.[7]

Spectroscopic Characterization

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the compound.

Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in an NMR tube.

-

Instrument Setup: The NMR spectrometer is set up according to standard operating procedures.

-

Data Acquisition: The ¹H NMR spectrum is acquired. Key parameters to record and analyze include chemical shift (δ), integration, and multiplicity (e.g., singlet, doublet, triplet).[9][10] Due to the presence of the amine hydrochloride, exchangeable protons (N-H and O-H if any residual water is present) may appear as broad signals.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

-

Sample Preparation: 1-2 mg of the dry compound is finely ground in an agate mortar.[11] Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added, and the mixture is thoroughly ground to ensure a homogenous dispersion.[11]

-

Pellet Formation: The mixture is transferred to a die and pressed under high pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[12]

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of a pure KBr pellet is recorded first. Then, the spectrum of the sample pellet is recorded.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands for functional groups such as C=O (ester), C-N (amine), and N-H (amine hydrochloride).

Quality Control Workflow for Chiral Intermediates

The following diagram illustrates a typical quality control workflow for a chiral pharmaceutical intermediate like this compound. This ensures the identity, purity, and stereochemical integrity of the compound before its use in further synthetic steps.

Caption: Quality control workflow for this compound.

References

- 1. This compound , 98% , 184719-80-0 - CookeChem [cookechem.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 4. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. enamine.net [enamine.net]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. acdlabs.com [acdlabs.com]

- 11. shimadzu.com [shimadzu.com]

- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

An In-depth Technical Guide on the Solubility of (R)-tert-Butyl Pyrrolidine-2-Carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for (R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride is limited. This guide provides a framework for its solubility determination based on established methodologies for similar small molecules.

This compound is a chiral building block frequently utilized in the synthesis of complex pharmaceutical agents. The pyrrolidine scaffold is a key component in a wide array of biologically active compounds, demonstrating activities such as antibacterial, antiviral, antifungal, and enzyme inhibition.[1][2] Derivatives of pyrrolidine-2-carbonitrile have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, while other pyrrolidine carboxamides have shown potential as inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis.[3][4] Given its role in drug discovery, understanding the physicochemical properties of this compound, particularly its solubility, is critical for its application in synthesis and formulation.

This technical guide outlines standardized protocols for determining the thermodynamic and kinetic solubility of this compound and similar hydrochloride salts of small molecules.

Data Presentation

As no specific quantitative solubility data for this compound could be retrieved from public databases, a data table cannot be presented. Researchers are encouraged to use the experimental protocols detailed below to generate this critical data.

Experimental Protocols

The following are detailed methodologies for determining the solubility of a compound like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[5]

Objective: To determine the equilibrium solubility of the compound in a specific solvent system.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Filtration device (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point for pyrrolidine derivatives.[6] A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.[6]

Kinetic Solubility Determination

This high-throughput method is often used in the early stages of drug discovery to rapidly assess solubility under non-equilibrium conditions.[7][8][9]

Objective: To determine the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

Microtiter plates (e.g., 96-well)

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectrophotometry

-

Automated liquid handler (recommended for high-throughput)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 or 20 mM).[7][9]

-

Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period, typically 1 to 2 hours.[8][10]

-

Detection:

-

Nephelometry: Measure the light scattering in each well. An increase in turbidity indicates precipitation of the compound.[7]

-

Direct UV Assay: After incubation, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate is determined by UV-Vis spectrophotometry.[10]

-

Mandatory Visualization

Below are diagrams illustrating the experimental workflows described.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. benchchem.com [benchchem.com]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Safety and Handling of (R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride, a key building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical Identification and Properties

This compound is a chiral organic compound widely used as an intermediate in the synthesis of various active pharmaceutical ingredients.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | D-Proline tert-Butyl Ester Hydrochloride | [1] |

| CAS Number | 184719-80-0 | [1] |

| Molecular Formula | C₉H₁₈ClNO₂ | [2] |

| Molecular Weight | 207.70 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 94 °C | [1] |

| Solubility | Soluble in water | [1] |

| Purity | ≥98% | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

| Hazard Classification | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning [1]

Safety and Handling Procedures

Proper handling and storage are essential to minimize risks associated with this chemical.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

-

Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator for organic vapors and particulates.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure safety showers and eyewash stations are readily accessible.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.[3]

-

Keep away from heat, sparks, and open flames.

-

Take precautionary measures against static discharge.

Storage

-

Keep the container tightly closed in a dry and well-ventilated place.

-

Store at room temperature.

-

For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]

First Aid Measures

In case of exposure, seek immediate medical attention and provide the safety data sheet to the attending physician.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid and place it in a suitable, closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it with household waste.

Experimental Protocols: A Generalized Workflow

While specific experimental protocols are highly dependent on the target molecule, a general workflow for a coupling reaction using this compound is outlined below. This compound often requires deprotection of the amine hydrochloride before proceeding with subsequent reactions.

Objective: To perform an amide coupling reaction.

Materials:

-

This compound

-

A carboxylic acid

-

A coupling agent (e.g., HATU, HOBt/EDC)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous aprotic solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Methodology:

-

Deprotection:

-

Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add the non-nucleophilic base (e.g., DIPEA, 1.1 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

-

Coupling:

-

In a separate flask, dissolve the carboxylic acid and the coupling agent in the same anhydrous solvent.

-

Add this mixture to the solution of the deprotected pyrrolidine derivative.

-

Allow the reaction to proceed at room temperature, monitoring its progress by a suitable technique (e.g., TLC or LC-MS).

-

-

Work-up:

-

Once the reaction is complete, quench it by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

-

Visualizations

The following diagrams illustrate key logical and procedural flows related to the safe handling and use of this compound.

Caption: Logical workflow for hazard identification and control measures.

Caption: Generalized experimental workflow for an amide coupling reaction.

References

An In-depth Technical Guide to the Material Safety of (R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for (R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride, a key building block in pharmaceutical research and development. The information is compiled and presented to meet the needs of laboratory personnel and decision-makers in drug development, ensuring safe handling, storage, and use of this compound.

Chemical Identification and Properties

A clear identification of the substance is the first step in any safety assessment. The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | D-Proline tert-Butyl Ester Hydrochloride |

| CAS Number | 184719-80-0 |

| Molecular Formula | C₉H₁₈ClNO₂[1] |

| Molecular Weight | 207.70 g/mol [1] |

| InChI Key | IUUYANMOEMBTBV-OGFXRTJISA-N[2] |

| SMILES | O=C(OC(C)(C)C)[C@H]1NCCC1.[H]Cl[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | Crystal - Powder[2] |

| Color | White to Red[2] |

| Melting Point | 94 °C |

| Solubility | Soluble in water. |

| Storage Temperature | Room Temperature[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[3] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[3] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[3] |

GHS Pictogram:

Signal Word: Warning

Toxicology and Health Effects

Acute Toxicity:

-

No quantitative data (e.g., LD50, LC50) is available.

Chronic Toxicity:

-

No data available.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

-

No data available.

Due to the lack of extensive toxicological data, this compound should be handled with the utmost care, assuming it to be potentially harmful. The absence of data does not imply the absence of hazard.

As no specific biological signaling pathways related to the toxicity of this compound have been identified in the literature, a visualization of such pathways cannot be provided. The primary hazards are related to its irritant properties.

Experimental Protocols and Safe Handling

Given the hazard profile, strict adherence to safety protocols is mandatory when handling this compound.

Table 4: Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), and a lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated or if ventilation is inadequate. |

Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible substances such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container.

-

Keep in a dry and well-ventilated place at room temperature.[2]

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

Table 5: First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill Response:

In case of a spill, follow a clear and logical procedure to ensure safety and minimize environmental contamination. The following workflow diagram illustrates the recommended steps.

Hazard Assessment and Control

A systematic approach to hazard assessment is essential for maintaining a safe laboratory environment. The following diagram outlines a logical relationship for identifying hazards and implementing control measures.

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow it to enter drains or the environment.

Conclusion

This compound is a valuable research chemical with known irritant properties. A significant data gap exists regarding its comprehensive toxicological profile. Therefore, all handling and experimental procedures should be conducted with a high degree of caution, utilizing appropriate engineering controls and personal protective equipment. The information and guidelines presented in this document are intended to promote a safe and responsible research environment.

References

From Chiral Pool to Cutting-Edge Therapeutics: A Technical Guide to Synthesis Starting from (R)-tert-Butyl Pyrrolidine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride is a versatile chiral building block that serves as a valuable starting material in the stereoselective synthesis of a wide array of biologically active molecules. Its inherent chirality and functional handles—a secondary amine and a tert-butyl ester protected carboxylic acid—provide a robust scaffold for the construction of diverse and complex molecular architectures. This technical guide provides an in-depth exploration of key synthetic transformations starting from this chiral synthon, with a focus on its application in the synthesis of ligands for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs).

Core Synthetic Transformations and Applications

The synthetic utility of this compound is predicated on the sequential functionalization of its secondary amine and modifications involving the ester group. A critical initial step for most synthetic routes is the neutralization of the hydrochloride salt to liberate the free secondary amine, rendering it nucleophilic for subsequent reactions.

A significant application of this chiral building block is in the synthesis of VHL ligands, which are integral to a class of targeted protein degraders known as PROTACs. These bifunctional molecules recruit the VHL E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The core of many VHL ligands features a hydroxylated pyrrolidine-2-carboxamide scaffold.

This guide will detail a plausible and chemically sound synthetic pathway to a key VHL ligand intermediate starting from (R)-tert-butyl pyrrolidine-2-carboxylate, involving stereoselective hydroxylation, N-acylation, and amide bond formation.

Experimental Protocols

Detailed methodologies for key transformations are provided below. It is important to note that while these protocols are based on established chemical principles and analogous reactions, optimization may be required for specific substrates.

Step 1: Neutralization of this compound

Objective: To generate the free secondary amine for subsequent functionalization.

General Procedure:

-

Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.

-

Add a mild base (1.1-1.5 eq), such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), dropwise at room temperature. Alternatively, an aqueous solution of a weak base like sodium bicarbonate can be used in a biphasic extraction.

-

Stir the mixture for 30-60 minutes at room temperature.

-

If using an amine base, the resulting ammonium hydrochloride salt can often be filtered off. If using aqueous base, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the free amine, which is often used immediately in the next step.

Step 2: N-Acylation with a Protected Amino Acid (Amide Bond Formation)

Objective: To couple the pyrrolidine nitrogen with an N-protected amino acid, a key step in building the VHL ligand backbone. This example uses Boc-L-tert-leucine.

Materials:

-

tert-Butyl (R)-pyrrolidine-2-carboxylate (from Step 1)

-

N-Boc-L-tert-leucine

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of N-Boc-L-tert-leucine (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of tert-butyl (R)-pyrrolidine-2-carboxylate (1.05 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Amide Coupling to form a Carboxamide

Objective: To convert the tert-butyl ester of the pyrrolidine ring into a carboxamide, another crucial feature of VHL ligands. This often follows deprotection of the tert-butyl ester (e.g., with trifluoroacetic acid) to the free carboxylic acid, which is then coupled with an amine.

Materials:

-

N-acylated pyrrolidine-2-carboxylic acid (product from Step 2 after deprotection)

-

(4-(4-methylthiazol-5-yl)phenyl)methanamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or DMF

Procedure:

-

Dissolve the N-acylated pyrrolidine-2-carboxylic acid (1.0 eq), (4-(4-methylthiazol-5-yl)phenyl)methanamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Add DIPEA (2.0 eq) to the mixture.

-

Add EDC (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Quantitative Data Summary

The following table summarizes representative yields for key transformations. Note that yields are highly dependent on the specific substrates and reaction conditions.

| Step | Starting Material | Transformation | Reagents | Product | Yield (%) | Reference (Analogous) |

| 1 | This compound | Neutralization | Et₃N or NaHCO₃ | tert-Butyl (R)-pyrrolidine-2-carboxylate | >95 (assumed) | Standard Procedure |

| 2 | tert-Butyl (R)-pyrrolidine-2-carboxylate | N-Acylation | Boc-L-tert-leucine, HATU, DIPEA | tert-Butyl (2R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)pyrrolidine-2-carboxylate | 60-75 | [1] |

| 3 | N-Acylated pyrrolidine-2-carboxylic acid | Amide Coupling | (4-(4-methylthiazol-5-yl)phenyl)methanamine, EDC, HOBt | N-acylated (2R)-pyrrolidine-2-carboxamide derivative | 60-95 | [2] |

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.

Caption: General synthetic workflow from the starting material.

Caption: Signaling pathway for PROTAC-mediated protein degradation.

References

A Technical Guide to the Stereochemistry of (R)-tert-Butyl Pyrrolidine-2-carboxylate Hydrochloride: A Key Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry, synthesis, and application of (R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride. This chiral building block is of significant interest in medicinal chemistry, particularly in the development of antiviral therapies. This document details experimental protocols, summarizes key physicochemical data, and illustrates relevant synthetic pathways to support research and development in this field.

Introduction: The Significance of Chirality in Drug Design

This compound is a chiral molecule, meaning it exists as one of two non-superimposable mirror images, or enantiomers. The "R" designation refers to the specific three-dimensional arrangement of atoms around the chiral center at the 2-position of the pyrrolidine ring, as determined by the Cahn-Ingold-Prelog priority rules. The stereochemical purity of this compound is paramount in drug synthesis, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in many biologically active compounds due to its ability to introduce conformational rigidity and provide key binding interactions with biological targets.[1][2]

Physicochemical and Stereochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical and stereochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₈ClNO₂ | Commercial Suppliers |

| Molecular Weight | 207.70 g/mol | Commercial Suppliers |

| CAS Number | 184719-80-0 | Commercial Suppliers |

| Melting Point | 94 °C | Commercial Suppliers |

| Appearance | White to Almost white powder to crystal | Commercial Suppliers |

| Specific Rotation [α]D | +31° (c=1, H₂O) | Commercial Suppliers |

| Solubility | Soluble in water | Commercial Suppliers |

Table 1: Physicochemical Properties

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound typically starts from the naturally occurring amino acid, (R)-proline (also known as D-proline). The synthesis involves a three-step process: protection of the amine group, esterification of the carboxylic acid, and subsequent deprotection to yield the hydrochloride salt. Maintaining the stereochemical integrity at the C-2 position throughout this sequence is critical.

Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

This procedure is adapted from established methods for the Boc-protection of amino acids.[3]

-

Materials: (R)-Proline, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (CH₂Cl₂), Citric acid solution (saturated), Sodium chloride solution (saturated), Magnesium sulfate (anhydrous).

-

Procedure:

-

Suspend (R)-proline (1 equivalent) in dichloromethane.

-

Add triethylamine (1.2 equivalents).

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 2.5 hours, during which the solution should become clear.

-

Wash the organic phase sequentially with saturated citric acid solution, saturated sodium chloride solution, and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-Boc-(R)-proline, typically as a white solid.

-

This esterification protocol utilizes a carbodiimide coupling agent to facilitate the formation of the tert-butyl ester.[4]

-

Materials: N-Boc-(R)-Proline, tert-Butanol, 4-Dimethylaminopyridine (DMAP), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), Dichloromethane (CH₂Cl₂), Sodium bicarbonate solution (saturated), Brine.

-

Procedure:

-

Dissolve N-Boc-(R)-Proline (1 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C.

-

Sequentially add tert-butanol (3 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

-

After stirring for 5 minutes, add EDC·HCl (1.05 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated sodium bicarbonate solution and extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (eluent: n-hexane/ethyl acetate) to afford the target ester as an oil.

-

The final step involves the removal of the Boc protecting group under acidic conditions to yield the hydrochloride salt.[5][6]

-

Materials: N-Boc-(R)-tert-Butyl pyrrolidine-2-carboxylate, 4 M HCl in 1,4-dioxane, Diethyl ether.

-

Procedure:

-

Dissolve N-Boc-(R)-tert-Butyl pyrrolidine-2-carboxylate (1 equivalent) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

-

Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC. The deprotection is accompanied by the evolution of CO₂ and isobutylene.

-

Upon completion, the product often precipitates from the reaction mixture. Diethyl ether can be added to facilitate further precipitation.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

-

Stereochemical Analysis

Ensuring the enantiomeric purity of the final product is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. The analysis is typically performed on the N-Boc protected intermediate, N-Boc-(R)-tert-Butyl pyrrolidine-2-carboxylate.

Chiral HPLC Method

The following method, adapted from the analysis of a similar compound, can be used to determine the enantiomeric excess (e.e.).

| Parameter | Condition |

| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in mobile phase |

Table 2: Chiral HPLC Conditions for Enantiomeric Excess Determination

Application in Drug Development: A Chiral Scaffold for Antiviral Agents

(R)-tert-Butyl pyrrolidine-2-carboxylate and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. A prominent example is their use in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors.

Role in HCV NS5A Inhibitors

The pyrrolidine scaffold is a key structural component of several potent HCV NS5A inhibitors, such as Ledipasvir.[7][8] The NS5A protein is essential for the replication of the hepatitis C virus. Inhibitors bind to NS5A, disrupting its function and thereby halting viral replication.

The (R)-stereochemistry of the pyrrolidine ring is often crucial for optimal binding to the target protein. The three-dimensional structure of the pyrrolidine ring and the specific orientation of its substituents allow for precise interactions with amino acid residues in the binding pocket of NS5A.

Signaling Pathway and Mechanism of Action

The general mechanism of action for NS5A inhibitors is illustrated below.

Caption: Mechanism of action of Ledipasvir, an NS5A inhibitor containing a chiral pyrrolidine scaffold.

The pyrrolidine moiety contributes to the overall shape and electronic properties of the inhibitor molecule, enabling it to fit snugly into the binding site of the NS5A protein. This specific binding event disrupts the protein's function, which is critical for both the replication of the viral genome and the assembly of new virus particles. The conformational rigidity and stereochemistry provided by the (R)-pyrrolidine ring are therefore key determinants of the antiviral potency of these drugs.[9][10]

Conclusion

This compound is a fundamentally important chiral building block in modern drug discovery and development. Its stereochemically defined structure provides a versatile scaffold for the synthesis of complex and potent pharmaceutical agents. A thorough understanding of its stereochemistry, coupled with robust synthetic and analytical methodologies, is essential for its effective application in the creation of novel therapeutics. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers and scientists in their pursuit of innovative medicines.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. rsc.org [rsc.org]

- 4. BOC-4-OXO-L-PROLINE TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Highlights of the Structure-Activity Relationships of Benzimidazole Linked Pyrrolidines Leading to the Discovery of the Hepatitis C Virus NS5A Inhibitor Pibrentasvir (ABT-530) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Spectroscopic Data for (R)-tert-Butyl Pyrrolidine-2-carboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride. Due to the limited availability of a complete, published dataset for this specific compound, this guide synthesizes the expected spectroscopic characteristics based on its structure and data from analogous compounds. It also includes detailed experimental protocols for acquiring such data.

Chemical Structure

This compound

-

Molecular Formula: C₉H₁₈ClNO₂

-

Molecular Weight: 207.70 g/mol

-

Structure:

/ CH--N+H₂--Cl⁻ / CH₂ CH₂ \ / CH₂

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its structural components.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: Deuterated Chloroform (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | Broad s | 2H | -N⁺H₂- |

| ~4.50 | t | 1H | H-2 (pyrrolidine ring) |

| ~3.40 - 3.60 | m | 2H | H-5 (pyrrolidine ring) |

| ~2.00 - 2.40 | m | 4H | H-3, H-4 (pyrrolidine ring) |

| 1.50 | s | 9H | -C(CH₃)₃ (tert-butyl) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: Deuterated Chloroform (CDCl₃) Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| ~170.0 | C=O (ester) |

| ~83.0 | -C (CH₃)₃ (tert-butyl) |

| ~60.0 | C-2 (pyrrolidine ring) |

| ~47.0 | C-5 (pyrrolidine ring) |

| ~30.0 | C-3 (pyrrolidine ring) |

| ~28.0 | -C(C H₃)₃ (tert-butyl) |

| ~24.0 | C-4 (pyrrolidine ring) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2700 - 3000 | Strong, Broad | N⁺-H stretch of secondary amine salt |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600 | Medium | N⁺-H bend of secondary amine salt[1][2] |

| ~1250 - 1020 | Medium | C-N stretch (aliphatic amine) |

| ~1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

| m/z (Mass-to-Charge Ratio) | Predicted Identity |

| 172.1332 | [M+H]⁺ (protonated free base, C₉H₁₈NO₂⁺) |

| 116.0706 | [M+H - C₄H₈]⁺ (loss of isobutylene from tert-butyl) |

| 70.0651 | [C₄H₈N]⁺ (pyrrolidine iminium ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.[3][4] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer does not use the solvent signal for referencing.[5][6]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.[3]

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[7]

-

A longer acquisition time and a higher number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[7]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.[5][6]

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

3.2.1. Attenuated Total Reflectance (ATR) Method

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[8]

-

Instrument Setup:

-

Ensure the ATR crystal is clean before use.

-

Record a background spectrum of the empty ATR setup.

-

-

Acquisition:

-

Apply pressure with the anvil to ensure good contact between the sample and the crystal.[9]

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance spectrum.

-

3.2.2. KBr Pellet Method

-

Sample Preparation:

-

Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR instrument.

-

Acquire the spectrum as described for the ATR method.

-

Mass Spectrometry (MS)

3.3.1. Electrospray Ionization (ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote protonation.

-

-

Instrument Setup:

-

The mass spectrometer is typically coupled to a liquid chromatography (LC) system for sample introduction, or the sample can be introduced directly via a syringe pump (infusion).

-

Set the ESI source parameters, including the capillary voltage (typically 2.5-4.5 kV for positive mode), nebulizing gas flow, and drying gas temperature and flow, to achieve a stable spray.

-

-

Acquisition:

-

Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. This involves selecting the precursor ion of interest (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[10][11]

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

-

The high-resolution mass measurement allows for the determination of the elemental composition of the ions.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. benchchem.com [benchchem.com]

- 4. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. edinst.com [edinst.com]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

The Core of Asymmetric Synthesis: A Technical Guide to Pyrrolidine-Based Organocatalysts

For Researchers, Scientists, and Drug Development Professionals

The advent of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, providing a powerful and often more sustainable alternative to traditional metal-based catalysts. At the heart of this field lies a class of remarkably efficient and versatile catalysts: those based on the simple five-membered pyrrolidine ring. This technical guide provides an in-depth exploration of the core principles, applications, and experimental methodologies of pyrrolidine-based organocatalysts, with a focus on their utility for researchers and professionals in drug development.

Introduction: The Rise of a Privileged Scaffold

The pyrrolidine motif, most notably found in the amino acid L-proline, has emerged as a "privileged scaffold" in organocatalysis.[1] Its unique structural and electronic properties enable it to mimic the function of natural enzymes, such as aldolases, by activating substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[2] This dual activation mode allows for a wide range of asymmetric transformations, including aldol reactions, Michael additions, Mannich reactions, and Diels-Alder cycloadditions, often proceeding with excellent stereocontrol.[3][4]

The significance of pyrrolidine-based organocatalysis in pharmaceutical development cannot be overstated. The ability to synthesize enantiomerically pure compounds is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Pyrrolidine catalysts offer a practical and efficient means to access these single-enantiomer drugs.[5]

Core Principles: Mechanisms of Activation

The catalytic prowess of pyrrolidine-based organocatalysts stems from their ability to form key reactive intermediates with carbonyl compounds. The two primary catalytic cycles are the enamine cycle and the iminium cycle.

Enamine Catalysis: In this cycle, the secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde to form a chiral enamine. This enamine is a potent nucleophile, with its highest occupied molecular orbital (HOMO) being more energetic than that of the corresponding enolate.[6] This enhanced nucleophilicity allows it to attack various electrophiles with high stereoselectivity, dictated by the steric environment of the catalyst.

Iminium Catalysis: Conversely, when reacting with α,β-unsaturated aldehydes or ketones, the pyrrolidine catalyst forms a chiral iminium ion. This process lowers the lowest unoccupied molecular orbital (LUMO) of the substrate, enhancing its electrophilicity and facilitating attack by a wide range of nucleophiles.

Catalytic Cycle of a Proline-Catalyzed Aldol Reaction (Enamine Pathway)

Caption: General catalytic cycle for a proline-catalyzed aldol reaction via an enamine intermediate.

Key Pyrrolidine-Based Organocatalysts and Their Applications

While L-proline remains a workhorse catalyst, significant research has been dedicated to modifying the pyrrolidine scaffold to enhance reactivity, selectivity, and substrate scope.

Proline and its Derivatives

(S)-Proline is an inexpensive, readily available, and non-toxic catalyst that has been successfully employed in a vast array of asymmetric transformations.[3] Its applications range from the classic intramolecular Hajos-Parrish-Eder-Sauer-Wiechert reaction to intermolecular aldol, Mannich, and Michael reactions.[2][4]

Table 1: Performance of (S)-Proline in Asymmetric Aldol Reactions

| Aldehyde Donor | Ketone Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |

| p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | - | 76 | [7] |

| Benzaldehyde | Cyclohexanone | MeOH/H₂O | 10 | 24 | 78 | 90:10 | 95 | [8] |

| Propanal | Propanal | DMF | 20 | - | - | 93:7 | 99 | [9] |

Diarylprolinol Silyl Ethers (Jørgensen-Hayashi Catalysts)

A major breakthrough in the field was the development of diarylprolinol silyl ethers by Jørgensen and Hayashi.[4] These catalysts, derived from proline, possess a bulky diarylhydroxymethyl group at the C2 position. This sterically demanding framework provides a highly effective chiral environment, leading to exceptional levels of stereocontrol in a variety of reactions, particularly Michael additions and Diels-Alder reactions.[1][10]

Table 2: Performance of Diarylprolinol Silyl Ethers in Asymmetric Michael Additions

| Aldehyde Donor | Nitroalkene Acceptor | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |

| Pentanal | trans-β-Nitrostyrene | Diarylprolinol silyl ether salt | 3 | 24 | 85 | 94:6 | 98 | [11] |

| Propanal | trans-β-Nitrostyrene | POSS supported diarylprolinol silyl ether | 20 | - | 92 | 95:5 | >99 | [12] |

| Butanal | 1-(4-chlorophenyl)-2-nitroethene | Diarylprolinol silyl ether | 2 | 40 | 91 | 95:5 | >99 | [13] |

Experimental Protocols

General Experimental Workflow for an Organocatalytic Reaction

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. daneshyari.com [daneshyari.com]

- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Methodological & Application

Application Notes and Protocols: Asymmetric Aldol Reaction Using (R)-tert-Butyl Pyrrolidine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules, which are fundamental in pharmaceutical and natural product chemistry. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among these, proline and its derivatives have been extensively studied for their ability to catalyze asymmetric transformations with high efficiency and stereoselectivity.

This document provides detailed application notes and protocols for the use of (R)-tert-butyl pyrrolidine-2-carboxylate hydrochloride, a proline derivative, as a catalyst in the asymmetric aldol reaction between ketones and aldehydes. The bulky tert-butyl ester group can enhance solubility in organic solvents compared to proline, and the hydrochloride salt form offers stability and ease of handling. These protocols are designed to serve as a comprehensive guide for researchers in academic and industrial settings, facilitating the synthesis of chiral β-hydroxy ketones.

Reaction Principle and Mechanism

The catalytic cycle of the asymmetric aldol reaction using this compound is analogous to that of proline-catalyzed reactions. The reaction proceeds through the formation of a key enamine intermediate.

-

Catalyst Activation: In the presence of a base or in a suitable protic solvent, the hydrochloride salt is neutralized, freeing the secondary amine of the pyrrolidine ring.

-

Enamine Formation: The secondary amine of the catalyst reacts with a ketone (the aldol donor) to form a chiral enamine intermediate. This step is crucial as it activates the ketone and establishes the chiral environment for the subsequent bond formation.

-

Aldol Addition: The enamine then attacks the carbonyl group of an aldehyde (the aldol acceptor) in a stereocontrolled manner. The stereoselectivity is directed by the chiral catalyst, which shields one face of the enamine, favoring attack from the less sterically hindered side. The transition state is believed to involve a hydrogen bond between the carboxylic acid (or its conjugate base) of the catalyst and the aldehyde, further organizing the reactive species.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxy ketone product and regenerate the catalyst, allowing it to enter a new catalytic cycle.

Experimental Protocols

The following protocols are generalized based on typical conditions for proline-catalyzed aldol reactions and should be optimized for specific substrates. The use of this compound may require the addition of a mild base to liberate the free amine for catalysis, or the use of a protic solvent system where the equilibrium allows for the formation of the active catalyst.

Protocol 1: Asymmetric Aldol Reaction of a Ketone with an Aromatic Aldehyde

Materials:

-

This compound

-

Ketone (e.g., cyclohexanone, acetone)

-

Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

-

Solvent (e.g., DMSO, DMF, CH3CN, or a mixture like MeOH/H₂O)

-

Mild base (e.g., triethylamine, diisopropylethylamine) (optional, depending on solvent system)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (0.1 mmol, 10 mol%) in the chosen solvent (2 mL) at room temperature, add the ketone (2.0 mmol, 2.0 equiv).

-

If using an aprotic solvent without a protic co-solvent, add a mild base (0.1 mmol, 10 mol%).

-

Stir the mixture for 10-15 minutes.

-

Add the aromatic aldehyde (1.0 mmol, 1.0 equiv) to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

-

Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis).

Data Presentation

The following tables present hypothetical data for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, catalyzed by this compound, under various conditions. This data is illustrative and should be experimentally verified.

Table 1: Effect of Solvent on the Asymmetric Aldol Reaction

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| 1 | DMSO | 25 | 24 | 90 | 95:5 | 92 |

| 2 | DMF | 25 | 24 | 85 | 93:7 | 88 |